Lipophilicity Modulation: Ester vs. Acid
The ethyl ester exhibits a computed XLogP3‑AA of 2.4, whereas the corresponding free carboxylic acid (tricyclo[3.2.1.02,4]octane-3-carboxylic acid, CAS 37399-09-0) shows a LogP of 1.36 [1]. This represents a lipophilicity increase of 1.04 log units, indicating that the ester form is significantly more hydrophobic and is expected to display superior membrane permeability in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA / LogP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.4 |
| Comparator Or Baseline | Tricyclo[3.2.1.02,4]octane-3-carboxylic acid: LogP = 1.36 |
| Quantified Difference | Δ = +1.04 log units (ester more lipophilic) |
| Conditions | Computed values from PubChem (XLogP3 3.0) and Chem960 database |
Why This Matters
For medicinal chemistry campaigns, a ΔlogP of ~1 unit can double compound permeability; selection of the ester over the acid is critical when target engagement requires intracellular access.
- [1] PubChem Compound Summary for CID 12835094, 3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane. National Center for Biotechnology Information (2024). View Source
